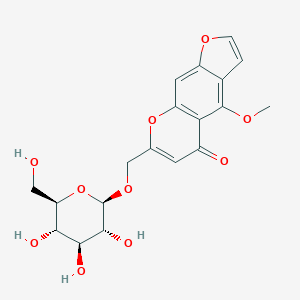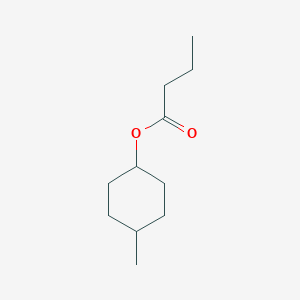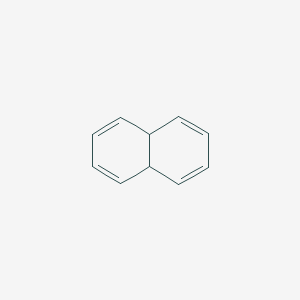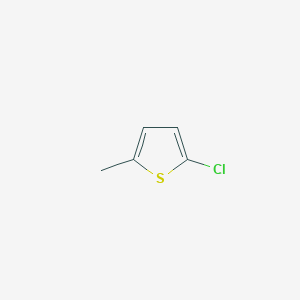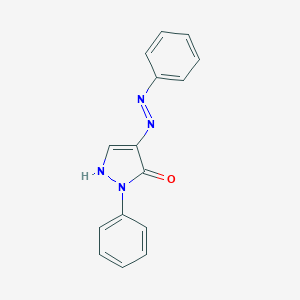
1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a derivative of pyrazole, a five-membered aromatic heterocyclic compound that has been extensively studied for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In organic synthesis, this compound has been used as a building block for the synthesis of various heterocyclic compounds with potential biological activities. In material science, this compound has been used as a precursor for the synthesis of functional materials with potential applications in electronics and photonics.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) is not fully understood. However, studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, this compound has been reported to exhibit potential anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) has been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound exhibits potent antioxidant and anti-inflammatory activities, which may be beneficial for the prevention and treatment of various diseases, including cancer and neurodegenerative disorders. In addition, this compound has been reported to exhibit potential anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) in lab experiments include its ease of synthesis, high yield, and good purity. In addition, this compound exhibits diverse biological activities, which make it a potential candidate for various scientific applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone). These include:
1. Further studies to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
2. Development of more efficient and sustainable methods for the synthesis of this compound.
3. Exploration of the potential of this compound as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
4. Investigation of the potential of this compound as a building block for the synthesis of functional materials with potential applications in electronics and photonics.
5. Studies to assess the toxicity and safety profile of this compound for potential use in clinical settings.
Conclusion:
In conclusion, 1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound exhibits diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer activities. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 1H-Pyrazole-4,5-dione, 1-phenyl-, 4-(phenylhydrazone) can be achieved through various methods, including the reaction of 1-phenyl-1H-pyrazole-4,5-dione with phenylhydrazine under reflux conditions in the presence of a suitable catalyst. This method has been reported to yield high yields of the desired product with good purity. Other methods of synthesis include the reaction of 1-phenyl-1H-pyrazole-4,5-dione with hydrazine hydrate followed by reaction with benzaldehyde, and the reaction of 1-phenyl-1H-pyrazole-4,5-dione with phenylhydrazine in the presence of acetic anhydride.
Eigenschaften
CAS-Nummer |
16335-50-5 |
|---|---|
Molekularformel |
C15H12N4O |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N4O/c20-15-14(18-17-12-7-3-1-4-8-12)11-16-19(15)13-9-5-2-6-10-13/h1-11,16H |
InChI-Schlüssel |
IYYHLKVNXUFYRS-JXAWBTAJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C\2/C=NN(C2=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CNN(C2=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
16335-50-5 |
Synonyme |
1-Phenyl-4-(2-phenylhydrazono)-1H-pyrazole-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







